molecular formula C15H12BrN3 B1621334 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 424808-07-1

3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1621334
CAS No.: 424808-07-1
M. Wt: 314.18 g/mol
InChI Key: LZRWJPLIQCIMSW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine ( 424808-07-1) is a bromine-functionalized organic compound with the molecular formula C15H12BrN3 and a molecular weight of 314.18 g/mol . This chemical belongs to the 1H-pyrazol-5-amine family, characterized by an amine group on the pyrazole ring which is substituted at the 1-position with a phenyl group and at the 3-position with a 3-bromophenyl group . The presence of the bromine atom makes this amine a versatile intermediate and building block in various research applications, particularly in synthetic organic and medicinal chemistry. While specific applications for this exact compound are not detailed in the available sources, its structural features suggest it is well-suited for use in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form more complex biaryl or nitrogen-containing structures. Researchers may employ it in the discovery and development of new pharmaceutical candidates, agrochemicals, and functional materials. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-bromophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRWJPLIQCIMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387239
Record name 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424808-07-1
Record name 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst, with the mixture being refluxed for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine, highlighting differences in substituents, molecular properties, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences & Implications References
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine Bromine at para position of phenyl ring C₁₅H₁₂BrN₃ 322.19 Altered electronic distribution due to para-bromine; may affect binding affinity in biological systems.
3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14) Chlorine (smaller, less polarizable) at meta position C₉H₈ClN₃ 193.63 Reduced steric bulk compared to bromine; potential for altered metabolic stability.
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) Bromine at para position C₉H₈BrN₃ 238.08 Positional isomerism influences dipole moment and solubility.
3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine Iodine (larger, more polarizable) at meta position C₁₅H₁₂IN₃ 369.18 Enhanced van der Waals interactions; potential for improved pharmacokinetics.
Emrusolmine (3-(2H-1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) Benzodioxole group replaces phenyl at position 1 C₁₆H₁₂BrN₂O₂ 368.19 Benzodioxole enhances metabolic stability and binding to alpha-synuclein oligomerization targets.
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Trifluoromethyl (electron-withdrawing) group at position 3 C₁₀H₇ClF₃N₃ 261.63 Increased acidity at the amine group; potential for enhanced enzyme inhibition.

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position : Moving bromine from meta (as in the target compound) to para (e.g., MK52) reduces steric hindrance but may decrease electronic effects critical for receptor binding .
  • Conversely, iodine (CAS 1017781-35-9) increases polarizability, favoring stronger dispersion forces .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine enhances electrophilicity, which could improve interactions with nucleophilic residues in enzymes .
  • Benzodioxole Moiety : Emrusolmine’s benzodioxole group improves metabolic stability by resisting oxidative degradation, a key feature in its role as an alpha-synuclein inhibitor .

Biological Activity

3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole-based compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic applications.

The compound has a molecular formula of C14_{14}H12_{12}BrN3_{3} and a molecular weight of approximately 314.18 g/mol. Its structure includes a bromophenyl group and a phenyl group attached to the pyrazole ring, which is critical for its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been specifically studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of acetylcholine in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, affecting cholinergic signaling pathways, which may have implications in treating neurodegenerative diseases like Alzheimer's disease .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound showed IC50_{50} values ranging from 2.13 µM to 4.46 µM across these cell lines, indicating potent anticancer activity .

The mechanism underlying its anticancer effects involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. Molecular docking studies have suggested that the compound interacts with the colchicine-binding site on tubulin, further corroborating its potential as an anticancer agent .

Case Studies

A notable study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells (HEK293T) .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesAnticancer Activity (IC50_{50})Enzyme Inhibition
3-(4-Bromophenyl)-1H-pyrazol-5-amineBromophenyl group2.13 µM (MCF-7)AChE inhibitor
4-(4-Fluorophenyl)-1H-pyrazol-5-amineFluorophenyl groupModerate activityUnknown
3-(2-Nitrophenyl)-1H-pyrazol-5-aminesNitro groupEnhanced antioxidant activityUnknown

This table highlights how structural variations can influence both anticancer efficacy and enzyme inhibition profiles.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via microwave-assisted reactions between substituted phenylhydrazines and α,β-unsaturated ketones, achieving high yields (80–90%) under controlled temperature (80–100°C) and solvent conditions (ethanol or DMF). Optimization involves adjusting microwave power (300–500 W) and reaction time (30–60 minutes) to minimize byproducts like α,β-diketones . Alternative routes include cyclocondensation of thiourea derivatives with halogenated intermediates, followed by purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this pyrazole derivative?

  • Methodological Answer :

  • 1H NMR : Key signals include the pyrazole NH proton (δ 10.2–11.5 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm, multiplet patterns reflecting substituent positions). For example, the 3-bromophenyl group shows coupling constants (J = 8.5 Hz) between adjacent protons .
  • IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups. Absence of carbonyl peaks (1650–1750 cm⁻¹) validates successful cyclization .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical stability?

  • Methodological Answer : X-ray crystallography reveals that intermolecular N–H···N and C–H···π interactions stabilize the crystal packing. For instance, centrosymmetric dimers form via N–H···N hydrogen bonds (distance: 2.89 Å), while C–H···π interactions (3.42 Å) extend the lattice into a 3D network. These interactions correlate with thermal stability (TGA analysis shows decomposition >200°C) and solubility profiles .

Q. What strategies resolve contradictions in reported biological activities (e.g., antitubercular vs. antimicrobial potency)?

  • Methodological Answer : Discrepancies arise from substituent effects and assay conditions. For example:

  • Antitubercular Activity : EC₅₀ values (0.5–5 µM) correlate with electron-withdrawing groups (e.g., Br at the 3-position), enhancing target binding to mycobacterial enzymes .
  • Antimicrobial Activity : Broader-spectrum activity requires lipophilic substituents (e.g., 4-methoxyphenyl), which improve membrane permeability (logP >3.5). Standardized MIC assays under nutrient-deprived conditions reduce false positives .

Q. How can computational methods predict structure-activity relationships (SAR) for pyrazole derivatives?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) against targets like uPAR or σ₁ receptors identifies key interactions (e.g., bromophenyl-Br with hydrophobic pockets). Energy scores <−8.0 kcal/mol suggest high affinity .
  • QSAR Models : 3D-QSAR using CoMFA/CoMSIA correlates steric/electronic descriptors (e.g., Hammett σ values) with IC₅₀ data. Validation via leave-one-out cross-validation (q² >0.6) ensures predictive accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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